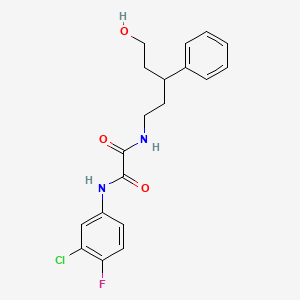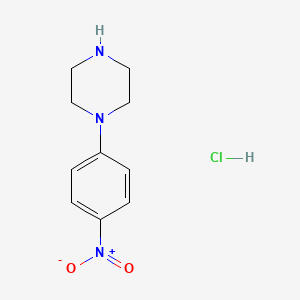
2-Methoxy-6-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-6-(trifluoromethoxy)benzaldehyde is a chemical compound with the CAS Number: 1261854-31-2 . It has a molecular weight of 220.15 . The compound is typically stored at 4°C and is available in liquid form .
Molecular Structure Analysis
The InChI code for 2-Methoxy-6-(trifluoromethoxy)benzaldehyde is 1S/C9H7F3O3/c1-14-7-3-2-4-8 (6 (7)5-13)15-9 (10,11)12/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-Methoxy-6-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a molecular weight of 220.15 . More specific physical and chemical properties, such as boiling point or solubility, were not available in the sources I found.Aplicaciones Científicas De Investigación
Structural Analysis and Dimer Formation
- C-H...O Bonded Dimers in Methoxy-Benzaldehydes : The study of 2-methoxy-benzaldehyde revealed the presence of intra- and intermolecular C–H...O short contacts, forming dimers linked by C@O and C(3)–H groups. This analysis suggests potential applications in crystal engineering and the design of molecular materials with specific interaction features (Ribeiro-Claro, Drew, & Félix, 2002).
Oxidation Mechanisms
- Oxidation of Methoxy Benzaldehydes : Research into the oxidation mechanisms of various methoxy benzaldehydes by benzimidazolium fluorochromate showed the formation of corresponding carboxylic acids. This suggests applications in synthetic chemistry, particularly in the oxidation processes of aromatic compounds to produce valuable chemical intermediates (Malik, Asghar, & Mansoor, 2016).
Enzymatic Synthesis
- Enzyme Catalyzed Asymmetric C–C-Bond Formation : Research on benzaldehyde lyase (BAL) explores its use in catalyzing the formation and cleavage of (R)-benzoin derivatives, indicating applications in enantioselective synthesis for pharmaceutical and fine chemical production (Kühl et al., 2007).
Synthetic Applications
- Synthesis of Complex Molecules : Studies have demonstrated the utility of methoxy-benzaldehyde derivatives in the synthesis of complex molecules like amorfrutins, which have shown cytotoxicity against human tumor cell lines, indicating potential applications in the development of anticancer agents (Brandes et al., 2020).
Trifluoromethoxylation
- Trifluoromethoxylation of Aliphatic Substrates : Research on the nucleophilic displacement of the trifluoromethoxy group from activated aromatic rings suggests applications in introducing trifluoromethoxy groups to various substrates, which is valuable in pharmaceutical and agrochemical synthesis (Marrec et al., 2010).
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H227, H315, H319, and H335, indicating that it is combustible, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, or spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-methoxy-6-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-14-7-3-2-4-8(6(7)5-13)15-9(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFNHJQZSHIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2638153.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2638155.png)


![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![Methyl (6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) carbonate](/img/structure/B2638166.png)
![N-[(6-chloropyridazin-3-yl)methyl]-1-(2-methoxyphenyl)piperidin-4-amine](/img/structure/B2638167.png)



![N-(4-Chlorophenyl)-2-({5-phenylthieno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2638172.png)
![2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane](/img/structure/B2638173.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2638174.png)